molecular formula C21H18ClN5O2 B2409829 2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899967-56-7

2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2409829
CAS No.: 899967-56-7
M. Wt: 407.86
InChI Key: ABUPTDVTBSNUSF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2 and its molecular weight is 407.86. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H22ClN3OC_{24}H_{22}ClN_{3}O. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 3,4-dimethylphenyl substituents may enhance its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its antiviral, anticancer, and antibacterial properties.

Antiviral Activity

Recent studies indicate that compounds with a similar structure exhibit promising antiviral effects. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant inhibition of viral replication in vitro. In particular, compounds targeting the NS5B RNA polymerase of Hepatitis C virus demonstrated IC50 values as low as 0.35 μM, indicating potent antiviral activity .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been well documented. In vitro studies have reported that these compounds can induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and modulation of apoptosis-related proteins. For example, compounds with similar structures have been shown to inhibit tumor growth in xenograft models .

Antibacterial Activity

The antibacterial efficacy of related compounds against various bacterial strains has also been evaluated. Some studies report moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral properties of related pyrazolo derivatives against Hepatitis C virus. The lead compound exhibited an IC50 value of 0.26 μM against NS5B polymerase with low cytotoxicity in human cell lines .

Study 2: Anticancer Properties

In a recent investigation into the anticancer effects of pyrazolo derivatives, a compound structurally similar to our target was tested against various cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 0.20 to 0.30 μM across different cancer types .

Study 3: Antibacterial Activity

A comprehensive screening of synthesized compounds revealed that several exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values below 10 μM . This suggests that our compound may also possess similar antibacterial properties.

The biological activity of This compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity: Many pyrazolo derivatives act as enzyme inhibitors (e.g., RNA polymerases), disrupting viral replication.
  • Induction of Apoptosis: These compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
  • Disruption of Bacterial Cell Wall Synthesis: Similar compounds have shown to interfere with bacterial cell wall integrity.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-3-8-17(9-14(13)2)27-20-18(11-24-27)21(29)26(12-23-20)25-19(28)10-15-4-6-16(22)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUPTDVTBSNUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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